

The role of guanidinium group in arginine-caprate interactions

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Compound of Interest

Compound Name: Arginine caprate

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An In-depth Technical Guide to the Role of the Guanidinium Group in Arginine-Caprate Interactions

Abstract

The interaction between the amino acid L-arginine and the medium-chain fatty acid caprate (decanoate) is of significant interest in pharmaceutical sciences, particularly for its role in enhancing drug delivery and formulation stability. The core of this interaction is dictated by the unique physicochemical properties of arginine's guanidinium group. This technical guide elucidates the fundamental mechanisms governing the arginine-caprate association, focusing on the central role of the guanidinium moiety. It details the formation of a bidentate salt bridge, summarizes the thermodynamic profile of such interactions, and describes the key experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper molecular understanding of this critical non-covalent interaction.

Introduction

L-arginine, a positively charged amino acid, and capric acid (decanoic acid), a ten-carbon saturated fatty acid, can form ion pairs that have profound implications in drug formulation and delivery. Arginine is known to improve the solubility and stability of various active pharmaceutical ingredients (APIs), while sodium caprate is a well-documented intestinal permeation enhancer.^[1] The combination, **arginine caprate**, leverages the properties of both components, potentially creating synergistic effects for enhanced drug absorption.^[1]

Understanding the molecular underpinnings of this interaction is crucial for its rational application. The primary driving force for the formation of the arginine-caprate complex is the interaction between arginine's protonated guanidinium group and the deprotonated carboxylate group of caprate.

The Guanidinium Group: A Unique Cationic Moiety

The side chain of arginine terminates in a guanidinium group, which is protonated at physiological pH ($pK_a \sim 13.8$), making it a stable positive charge carrier.^[2] Its properties are distinct from a simple primary amine, like that of lysine, due to several key features:

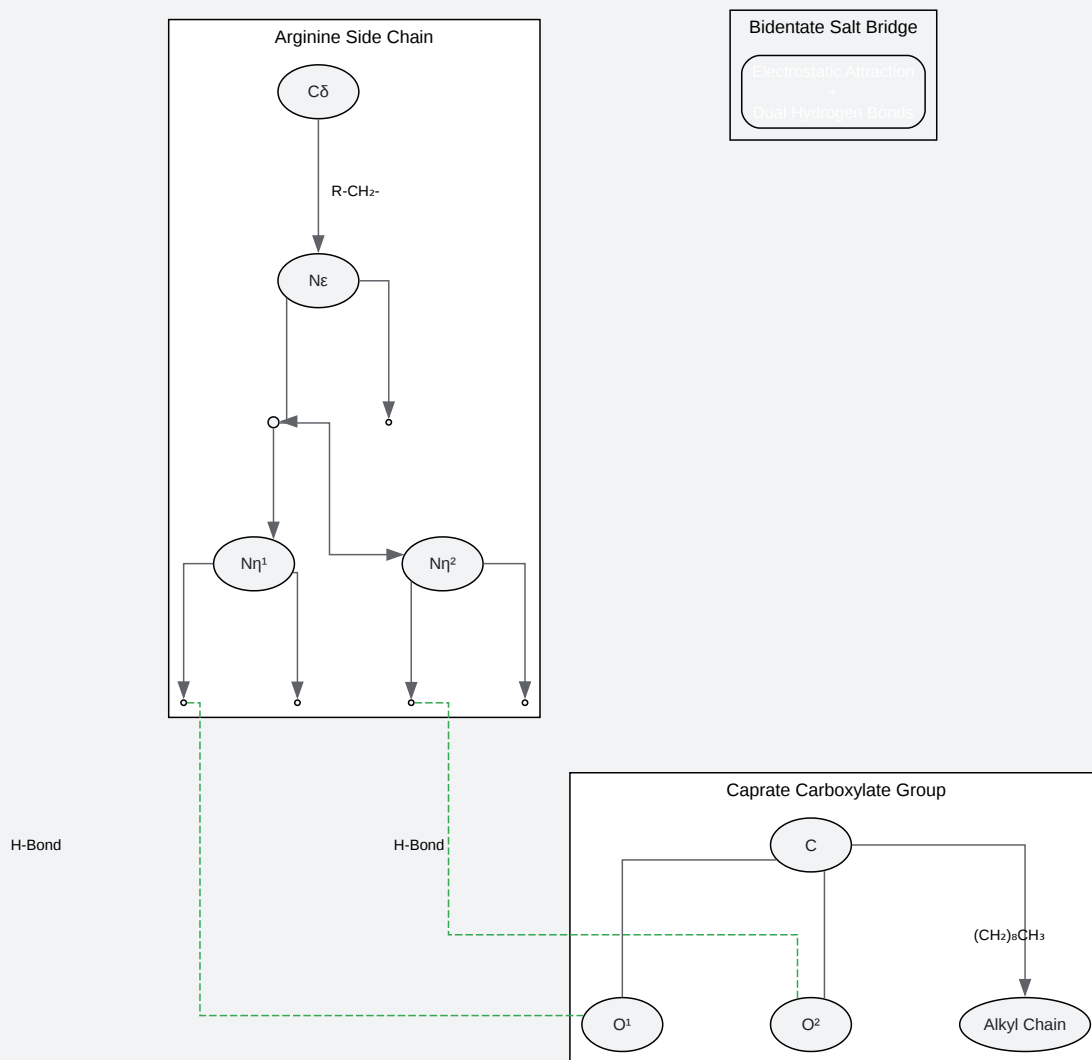
- **Charge Delocalization:** The positive charge is delocalized across the planar structure of the three nitrogen atoms and the central carbon atom due to resonance. This charge distribution makes the guanidinium ion a stable and diffuse cation.^[2]
- **Multiple Hydrogen Bond Donors:** The planar geometry and delocalized charge allow the guanidinium group to act as an exceptional hydrogen bond donor, presenting five coplanar hydrogen bond donors.^[3]
- **Interaction Versatility:** The guanidinium group can engage in interactions above and below its plane, often with non-polar or aromatic groups, while its in-plane interactions are dominated by hydrogen bonding with polar side chains.^[2]

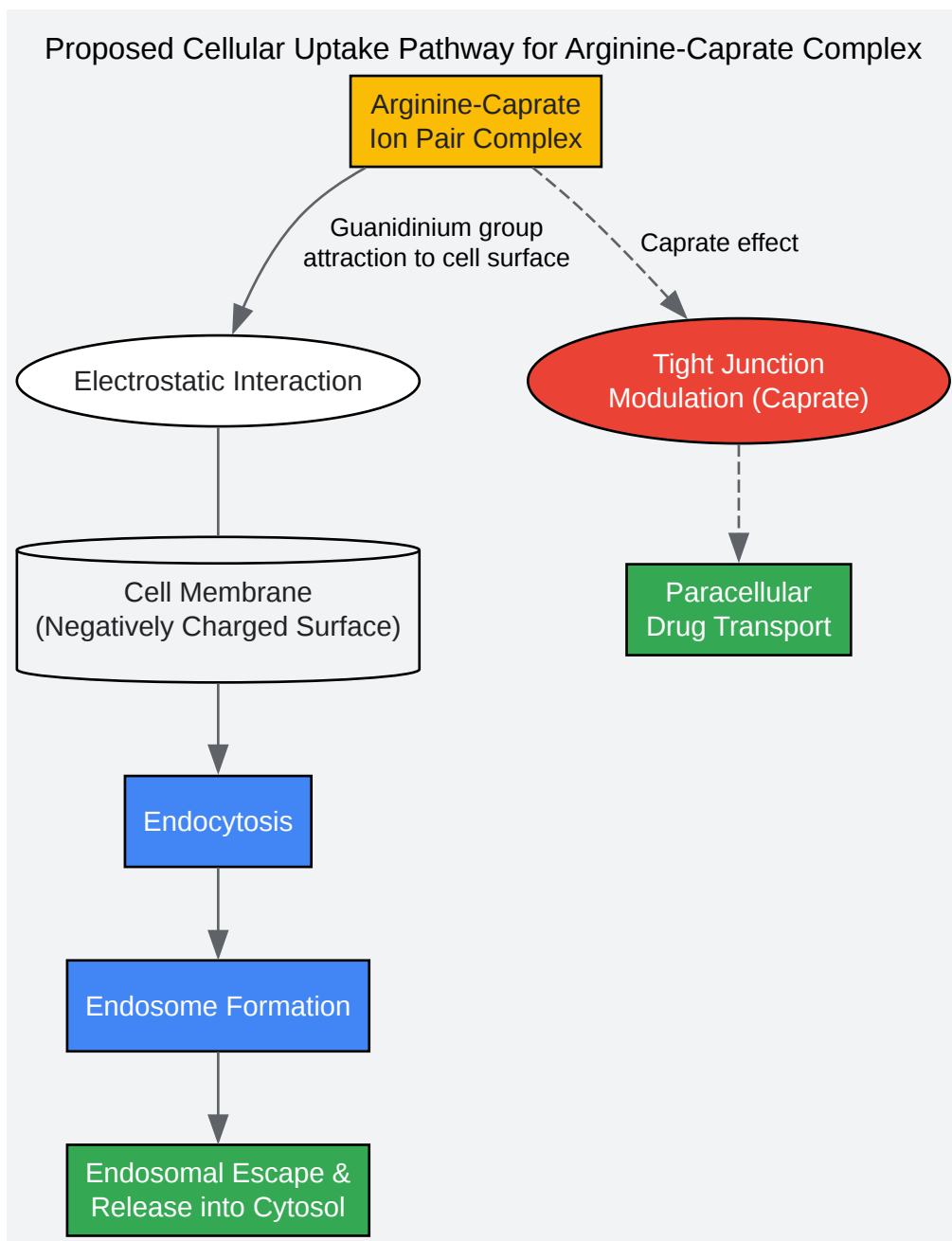
These features make the guanidinium group particularly adept at forming strong and specific non-covalent interactions with anionic groups, most notably carboxylates and phosphates.^[3]

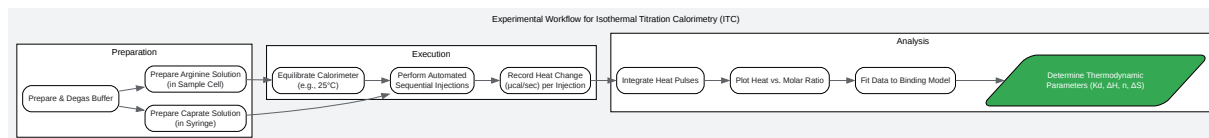
Core Interaction: The Guanidinium-Carboxylate Bidentate Salt Bridge

The principal interaction between arginine and caprate is a salt bridge, which is a combination of two fundamental non-covalent forces: an electrostatic attraction and hydrogen bonding.^{[4][5]} Specifically, the interaction is characterized as a robust bidentate salt bridge (or bidentate coordination), where the guanidinium group forms two simultaneous hydrogen bonds with the two oxygen atoms of the caprate carboxylate group.^[6] This chelate-like interaction is significantly stronger and more specific than a simple point-charge electrostatic attraction.

Molecular Interaction of Guanidinium and Carboxylate







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